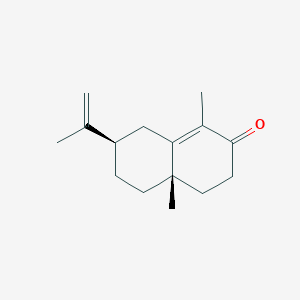

(+)-alpha-Cyperone

描述

isolated from the rhizomes of Cyperus rotundus; structure in first source

Structure

3D Structure

属性

IUPAC Name |

(4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFXJZXMWHNCEH-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(CCC1=O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197086 | |

| Record name | (+)-alpha-Cyperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-08-5 | |

| Record name | (+)-α-Cyperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Cyperone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-alpha-Cyperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-CYPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL24SG1C2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-alpha-Cyperone chemical properties and structure

An In-depth Technical Guide to (+)-alpha-Cyperone: Chemical Properties and Structure

Introduction

(+)-alpha-Cyperone is a sesquiterpenoid that has been identified in the rhizomes of Cyperus rotundus and has a range of biological activities.[1] This technical guide provides a comprehensive overview of the chemical properties and structure of (+)-alpha-Cyperone, intended for researchers, scientists, and professionals in drug development.

Chemical Properties

The chemical and physical properties of (+)-alpha-Cyperone are summarized in the table below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂O | [2][3][4] |

| Molecular Weight | 218.33 g/mol | [2][3][4] |

| Appearance | Yellow liquid or colorless oil | [5][6][7] |

| Melting Point | 232 °C | [5][6][8] |

| Boiling Point | 177 °C at 20 Torr; 320.40 °C at 760 mmHg (estimated) | [5][6][8][9] |

| Density | 0.9946 g/cm³ at 25 °C | [5][6][8] |

| Flash Point | 142.8 °C (289.0 °F) TCC (estimated) | [6][9] |

| Vapor Pressure | 0.000319 mmHg at 25°C | [6] |

| Refractive Index | 1.503 | [6] |

| Solubility | Soluble in DMSO, DMF, and Ethanol.[1][4] Slightly soluble in Chloroform and Methanol.[5][8] Insoluble or slightly soluble in water (1.84 mg/L at 25 °C estimated).[9][10] |

Chemical Structure

The structural identifiers for (+)-alpha-Cyperone are detailed below, providing a complete description of its chemical makeup.

| Identifier | Value | Source(s) |

| IUPAC Name | (4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | [2][3] |

| CAS Number | 473-08-5 | [1][2] |

| SMILES | CC1=C2C--INVALID-LINK--C(=C)C | [2][3] |

| InChI | InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12-,15+/m1/s1 | [1][2][3] |

| InChIKey | KUFXJZXMWHNCEH-DOMZBBRYSA-N | [1][2][3] |

Experimental Protocols

Isolation and Purification of (+)-alpha-Cyperone from Cyperus rotundus

A common method for isolating (+)-alpha-Cyperone involves extraction from the rhizomes of Cyperus rotundus. One documented protocol utilizes supercritical fluid extraction followed by high-speed counter-current chromatography (HSCCC).[11]

1. Supercritical Fluid Extraction (SFE):

-

Objective: To obtain the essential oil containing α-cyperone from Cyperus rotundus.[11]

-

Apparatus: Supercritical fluid extractor.

-

Procedure:

2. High-Speed Counter-Current Chromatography (HSCCC):

-

Objective: To separate and purify α-cyperone from the essential oil.[11][12]

-

Apparatus: High-speed counter-current chromatograph.

-

Procedure:

-

A two-phase solvent system is prepared, consisting of n-hexane, acetonitrile, acetone, and water in a 7:6:0.5:1.5 v/v ratio.[12] Another study used a system of n-hexane-ethyl acetate-methanol-water (1:0.2:1.1:0.2, v/v).[11]

-

The separation is performed with the lower phase acting as the mobile phase.[11]

-

The flow rate is maintained at 2.0 ml/min in a head-to-tail elution mode.[11]

-

This method has been shown to yield α-cyperone with a purity of over 99% from 2.0 g of the essential oil of C. rotundus.[12]

-

Analysis of Anti-Inflammatory Activity in RAW 264.7 Macrophages

The anti-inflammatory properties of (+)-alpha-Cyperone have been investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[13]

1. Cell Culture and Treatment:

-

RAW 264.7 macrophages are cultured in appropriate media.

-

Cells are stimulated with LPS to induce an inflammatory response.[13]

-

Varying concentrations of α-cyperone are added to assess its inhibitory effects.[13]

2. Measurement of Inflammatory Mediators:

-

Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production: The levels of PGE2 and NO in the cell culture supernatant are measured using an EIA assay kit.[13]

-

Gene and Protein Expression: The expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are quantified using real-time RT-PCR and Western blot analysis.[13]

3. NF-κB Activity Assay:

-

A luciferase reporter assay is performed to determine the effect of α-cyperone on the transcriptional activity of NF-κB.[13]

-

The nuclear translocation of the p65 subunit of NF-κB is also assessed, often through Western blotting of nuclear and cytoplasmic fractions or immunofluorescence microscopy.[13]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

(+)-alpha-Cyperone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[10][13][14] Upon stimulation by LPS, the p65 subunit of NF-κB translocates to the nucleus, leading to the transcription of pro-inflammatory genes like COX-2 and IL-6.[10][13] (+)-alpha-Cyperone treatment suppresses the nuclear translocation of p65, thereby down-regulating the expression of these inflammatory mediators.[10][13]

References

- 1. caymanchem.com [caymanchem.com]

- 2. (+)-alpha-Cyperone | C15H22O | CID 6452086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biorlab.com [biorlab.com]

- 4. nbinno.com [nbinno.com]

- 5. alpha-Cyperone CAS#: 473-08-5 [m.chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. raybiotech.com [raybiotech.com]

- 8. 473-08-5 CAS MSDS (alpha-Cyperone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. alpha-cyperone, 473-08-5 [thegoodscentscompany.com]

- 10. alpha-Cyperone | CAS:473-08-5 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. researchgate.net [researchgate.net]

- 12. Preparative isolation and purification of cyperotundone and α- cyperone from Cyperus rotundus Linn. with high speed counter-current chromatography | Semantic Scholar [semanticscholar.org]

- 13. α-Cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE2 production through the negative regulation of NFκB signalling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. alpha-Cyperone | CAS:473-08-5 | Biological Activity | ChemFaces [chemfaces.com]

α-Cyperone (CAS 473-08-5): A Technical Guide for Researchers

An In-depth Review of the Chemical Properties, Biological Activities, and Experimental Protocols of a Promising Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Cyperone, a sesquiterpenoid primarily isolated from the rhizomes of Cyperus rotundus L., has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of α-Cyperone, encompassing its chemical and physical properties, and detailing its multifaceted pharmacological effects, including anti-inflammatory, antioxidant, and antiviral activities. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by providing detailed experimental protocols and summarizing key quantitative data to facilitate further investigation into the therapeutic potential of α-Cyperone.

Chemical and Physical Properties

Alpha-Cyperone, with the CAS number 473-08-5, is a natural bicyclic sesquiterpenoid.[1][2] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 473-08-5 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₂O | [2][3][4] |

| Molecular Weight | 218.33 g/mol | [1][2][4] |

| IUPAC Name | (4aS,7R)-1,4a-dimethyl-7-(prop-1-en-2-yl)-3,4,5,6,7,8-hexahydronaphthalen-2-one | [2] |

| Synonyms | (+)-α-Cyperone, a-Cyperone, Eudesma-4,11-dien-3-one | [2][4] |

| Appearance | Colorless oil | [4] |

| Boiling Point | 177 °C | [1] |

| Density | 0.994 g/cm³ | [1] |

| Solubility | Soluble in DMSO (≥21.8 mg/mL) and Ethanol (≥110 mg/mL). Insoluble in water. | [4] |

| Storage | Store at -20°C | [4] |

| Natural Sources | Cyperus rotundus L. (Rhizomes), Lycium sp. | [1][5] |

Biological Activities and Mechanisms of Action

Alpha-Cyperone exhibits a broad spectrum of pharmacological activities, primarily attributed to its influence on key cellular signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of α-Cyperone are well-documented and are largely mediated through the inhibition of the NF-κB signaling pathway.[6][7] It has been shown to down-regulate the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2).[6][7]

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alpha_Cyperone [label="α-Cyperone", fillcolor="#34A853", fontcolor="#FFFFFF"]; NF_kappa_B [label="NF-κB", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL6 [label="IL-6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGE2 [label="PGE2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges LPS -> NF_kappa_B [label="Activates"]; alpha_Cyperone -> NF_kappa_B [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; NF_kappa_B -> COX2 [label="Induces"]; NF_kappa_B -> IL6 [label="Induces"]; COX2 -> PGE2 [label="Produces"]; PGE2 -> Inflammation; IL6 -> Inflammation; } Alpha-Cyperone inhibits the NF-κB pathway, reducing inflammation.

Antioxidant Activity

Alpha-Cyperone demonstrates significant antioxidant properties by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.

// Nodes Oxidative_Stress [label="Oxidative Stress\n(e.g., H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; alpha_Cyperone [label="α-Cyperone", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05", fontcolor="#202124"]; ARE [label="Antioxidant Response Element (ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; Antioxidant_Enzymes [label="Antioxidant Enzymes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Protection [label="Cellular Protection", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Oxidative_Stress -> Nrf2 [label="Induces dissociation from Keap1"]; alpha_Cyperone -> Nrf2 [label="Promotes nuclear translocation", color="#34A853", fontcolor="#34A853"]; Nrf2 -> ARE [label="Binds to"]; ARE -> Antioxidant_Enzymes [label="Upregulates"]; Antioxidant_Enzymes -> Oxidative_Stress [label="Neutralizes", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; Antioxidant_Enzymes -> Cell_Protection; } Alpha-Cyperone promotes Nrf2-mediated antioxidant defense.

Anti-Hepatitis B Virus (HBV) Activity

Alpha-Cyperone has been shown to inhibit the production of Hepatitis B surface antigen (HBsAg) in infected cells, suggesting its potential as an antiviral agent.[3]

Quantitative Biological Data

The following table summarizes the key quantitative data for the biological activities of α-Cyperone.

| Biological Target/Activity | Assay System | Result | Concentration(s) | Reference(s) |

| Anti-Hepatitis B Virus | HBsAg production in HepG2 2.2.15 cells | IC₅₀ = 274.7 µM | N/A | [3] |

| Anti-inflammatory | IL-1β-induced iNOS, COX-2, TNF-α, IL-6 expression in rat chondrocytes | Dose-dependent inhibition | 0.75, 1.5, 3 µM | [1] |

| Antioxidant | H₂O₂-induced ROS production in SH-SY5Y cells | Reduction | 15, 30 µM | [3] |

| Nrf2 Activation | Nrf2 nuclear translocation in SH-SY5Y cells | Enhanced | 30 µM | [8] |

| Antifungal | Growth inhibition of C. krusei | MIC = 125 µg/mL | N/A | [6] |

| Antifungal Synergy | with Fluconazole against C. krusei | 8-fold reduction in α-Cyperone MIC | 31.25 µg/mL | [3] |

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of α-Cyperone.

NF-κB Inhibition Assay

// Nodes Cell_Culture [label="1. Culture RAW 264.7 cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Pretreatment [label="2. Pretreat with α-Cyperone", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulation [label="3. Stimulate with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nuclear_Extraction [label="4. Nuclear protein extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Western_Blot [label="5. Western Blot for p65 subunit", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="6. Analyze p65 nuclear translocation", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Cell_Culture -> Pretreatment; Pretreatment -> Stimulation; Stimulation -> Nuclear_Extraction; Nuclear_Extraction -> Western_Blot; Western_Blot -> Analysis; } Workflow for assessing NF-κB inhibition by α-Cyperone.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with varying concentrations of α-Cyperone for a specified duration.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.

-

Nuclear Extraction: Nuclear proteins are extracted from the cells.

-

Western Blot: The levels of the p65 subunit of NF-κB in the nuclear extracts are determined by Western blot analysis using a specific antibody. A decrease in nuclear p65 indicates inhibition of NF-κB translocation.

COX-2 Expression Analysis (Western Blot)

Methodology:

-

Cell Lysis: Following treatment with α-Cyperone and stimulation (e.g., with LPS), cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific for COX-2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Prostaglandin E2 (PGE2) Quantification (ELISA)

Methodology:

-

Sample Collection: The cell culture supernatant is collected after treatment with α-Cyperone and stimulation.

-

ELISA Assay: The concentration of PGE2 in the supernatant is quantified using a commercial competitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[2] The absorbance is measured, and the PGE2 concentration is determined by comparison with a standard curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)

Methodology:

-

Reaction Mixture: A solution of α-Cyperone at various concentrations is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

-

Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC₅₀ value (the concentration of α-Cyperone required to scavenge 50% of the DPPH radicals) is then determined.[10]

Nrf2 Nuclear Translocation Assay

Methodology:

-

Cell Treatment: SH-SY5Y cells are treated with α-Cyperone for various time points.

-

Immunofluorescence: Cells are fixed, permeabilized, and then incubated with a primary antibody against Nrf2, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with a DNA-binding dye (e.g., DAPI).

-

Microscopy: The subcellular localization of Nrf2 is visualized using a fluorescence microscope. Increased fluorescence in the nucleus indicates Nrf2 translocation.[8]

-

Western Blot (alternative): Nuclear and cytoplasmic fractions of the cells can be separated, and the levels of Nrf2 in each fraction can be quantified by Western blot to confirm nuclear translocation.[8]

Anti-Hepatitis B Virus (HBsAg) Assay

Methodology:

-

Cell Culture: HepG2 2.2.15 cells, which constitutively express HBV, are cultured.

-

Treatment: The cells are treated with various concentrations of α-Cyperone.

-

Supernatant Collection: The cell culture supernatant is collected at specific time points.

-

HBsAg Quantification: The amount of HBsAg in the supernatant is quantified using a commercial ELISA kit.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Safety and Toxicity

A safety data sheet for α-Cyperone indicates that it is not classified as a hazardous substance or mixture.[11] However, it is recommended for laboratory research use only and not for human or veterinary use.[3] The toxicological properties have not been thoroughly investigated, and appropriate safety precautions should be taken when handling this compound.[11]

Conclusion

Alpha-Cyperone is a natural sesquiterpenoid with a compelling profile of biological activities, including potent anti-inflammatory, antioxidant, and antiviral effects. Its mechanisms of action, primarily involving the modulation of the NF-κB and Nrf2 signaling pathways, make it an attractive candidate for further investigation in the context of various diseases. This technical guide provides a foundational resource for researchers, offering a consolidated overview of its properties, activities, and the experimental methodologies required to explore its therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of α-Cyperone as a potential therapeutic agent.

References

- 1. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.elabscience.com [file.elabscience.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An ELISA for PGE2 utilizing monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Occurrence and Analysis of (+)-α-Cyperone in Cyperus rotundus: A Technical Guide

Abstract

(+)-α-Cyperone is a significant bioactive sesquiterpenoid ketone found predominantly in the rhizomes of Cyperus rotundus L.[1]. This plant, commonly known as nut sedge, has a long history in traditional medicine, and its therapeutic effects are often attributed to its essential oil components, particularly α-cyperone[2]. This technical guide provides an in-depth overview of the natural sources of (+)-α-cyperone within Cyperus rotundus, presenting quantitative data from various studies, detailed experimental protocols for its extraction and quantification, and visual diagrams of analytical workflows and related biochemical pathways. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Quantitative Analysis of α-Cyperone in Cyperus rotundus

The concentration of α-cyperone in Cyperus rotundus can vary significantly based on the geographical origin of the plant, the specific part of the plant analyzed (e.g., whole tuber, peel), and the extraction method employed[3][4]. The rhizomes (or tubers) are consistently identified as the primary repository of this compound[1][2].

Table 1: Concentration of α-Cyperone in Cyperus rotundus Rhizome/Tuber Extracts

| Plant Part | Extraction Solvent/Method | α-Cyperone Concentration (% w/w) | Analytical Method | Reference |

| Whole Tuber | Ethanol | 1.074% | HPLC | [3] |

| Peeled Tuber | Ethanol | 0.736% | HPLC | [3] |

| Tuber Peel | Ethanol | 0.202% | HPLC | [3] |

| Rhizome Extract | 30% Ethanol (reflux) | 0.161% | HPLC | [5][6] |

Table 2: Concentration of α-Cyperone in Cyperus rotundus Essential Oil by Geographic Origin

| Geographic Origin | α-Cyperone Concentration (% of Essential Oil) | Analytical Method | Reference |

| Nigeria | 4.5 - 25.2% | GC-MS | [4] |

| Tunisia | 4.5 - 25.2% | GC-MS | [4] |

| Brazil | 22.8% | GC-MS | [4] |

| Japan (H-type) | 36.6% | GC-MS | [4] |

| South Africa (Empangeni) | 11.0% | GC-MS | [4][7] |

| South Africa (KwaDlangezwa) | 7.9% | GC-MS | [4] |

| India | 8.1% | GC-MS | [8] |

Experimental Protocols

Accurate quantification of α-cyperone is critical for the standardization of C. rotundus extracts for research and commercial purposes[2]. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques.

Extraction of α-Cyperone from C. rotundus Rhizomes

Several methods can be used to extract α-cyperone, with the choice of method influencing the final yield and purity.

Protocol 2.1.1: Methanolic Extraction for HPLC Analysis [2]

-

Grinding: Grind dried rhizomes of Cyperus rotundus into a fine powder.

-

Weighing: Accurately weigh 1.0 g of the powdered sample and place it into a suitable flask.

-

Extraction: Add 50 mL of methanol (B129727) to the flask.

-

Ultrasonication: Sonicate the mixture for 60 minutes to ensure efficient extraction.

-

Filtration: Filter the resulting extract through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.

Protocol 2.1.2: Hydrodistillation for Essential Oil Extraction [8]

-

Preparation: Finely chop 500 g of fresh C. rotundus rhizomes.

-

Apparatus Setup: Place the chopped rhizomes in a Clevenger-type apparatus and add 1.5 L of deionized water.

-

Distillation: Conduct hydrodistillation for 4 hours. The essential oil will co-distill with water vapor.

-

Collection: Collect the condensed oil/water mixture. Separate the pale yellowish essential oil from the aqueous layer.

-

Drying and Storage: Dry the collected oil over anhydrous sodium sulphate and store it at 4°C in a dark container until analysis. The typical yield is around 0.6% (v/w)[8].

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for quantifying α-cyperone in a methanolic extract[2].

Protocol 2.2.1: HPLC Method

-

Standard Preparation:

-

Primary Stock (1000 µg/mL): Accurately weigh 10 mg of α-cyperone reference standard and dissolve it in methanol in a 10 mL volumetric flask[2].

-

Working Standards: Prepare a calibration curve by diluting the primary stock solution with methanol to concentrations ranging from 12.5 µg/mL to 200 µg/mL[2].

-

-

Chromatographic Conditions:

| Parameter | Value |

| HPLC System | Standard HPLC with UV/PDA Detector |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (65:35 v/v)[3] or Methanol and Water |

| Flow Rate | 1.0 mL/min[2] |

| Detection Wavelength | 254 nm[2][3] |

| Injection Volume | 20 µL[2] |

| Column Temperature | Ambient[2] |

-

Analysis:

-

Inject 20 µL of the filtered sample extract and each working standard solution into the HPLC system.

-

Generate a calibration curve by plotting the peak area of the standard solutions against their concentration.

-

Quantify α-cyperone in the sample by comparing its peak area to the calibration curve[2].

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing the composition of volatile essential oils.

Protocol 2.3.1: GC-MS Method [8][9]

-

Sample Preparation: Dilute the essential oil obtained from hydrodistillation in a suitable solvent (e.g., n-hexane).

-

Chromatographic Conditions:

| Parameter | Value |

| GC-MS System | Agilent 5975 or similar |

| Column | Innowax FSC or DB-5 (e.g., 60 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 0.8 - 1.5 mL/min |

| Injector Temperature | 250°C |

| Oven Program | Start at 60°C (hold 10 min), ramp to 220°C at 4°C/min (hold 10 min), then ramp to 240°C at 1°C/min[9]. |

| MS Detector | Mass range 35-450 m/z; Ionization at 70 eV |

-

Analysis:

-

Inject a small volume (e.g., 0.5 µL) of the diluted oil.

-

Identify α-cyperone by comparing its retention time and mass spectrum with a reference standard and by matching against spectral libraries (e.g., NBS, WILEY)[8].

-

Quantify the relative percentage of α-cyperone based on the peak area relative to the total peak area of all identified components.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and quantitative analysis of α-cyperone from C. rotundus rhizomes.

Caption: Workflow for α-cyperone extraction and analysis.

Signaling Pathway

α-Cyperone has demonstrated significant anti-inflammatory properties. One of its key mechanisms of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation[10].

Caption: Inhibition of the NF-κB inflammatory pathway by α-cyperone.

Conclusion

(+)-α-Cyperone is a key bioactive constituent of Cyperus rotundus, concentrated primarily in its rhizomes. Its quantification is highly dependent on the methodology and the origin of the plant material. The HPLC and GC-MS protocols detailed herein provide robust and reproducible methods for the accurate analysis of this important sesquiterpenoid. The elucidation of its anti-inflammatory mechanism via NF-κB inhibition underscores its potential as a therapeutic agent, warranting further investigation in drug discovery and development. This guide serves as a comprehensive technical resource for professionals working with this natural product.

References

- 1. alpha-Cyperone | 473-08-5 | FC65757 | Biosynth [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Composition of the Essential Oils of Cyperus rotundus L. from South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyperus rotundus Extract and Its Active Metabolite α-Cyperone Alleviates Paclitaxel-Induced Neuropathic Pain via the Modulation of the Norepinephrine Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. plantsjournal.com [plantsjournal.com]

- 9. acgpubs.org [acgpubs.org]

- 10. α-Cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE2 production through the negative regulation of NFκB signalling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Sesquiterpenoids like alpha-Cyperone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenoids represent a vast and structurally diverse class of natural products, renowned for their significant pharmacological activities. A prime example is alpha-Cyperone, a sesquiterpene found in the essential oils of plants like Cyperus rotundus, which exhibits notable anti-inflammatory and antioxidant properties.[1][2] Understanding the intricate biosynthetic pathway of these molecules is paramount for their sustainable production and for engineering novel derivatives with enhanced therapeutic potential. This guide provides a comprehensive overview of the core biosynthetic pathway leading to sesquiterpenoids, with a specific focus on alpha-Cyperone. It details the enzymatic steps, regulatory mechanisms, quantitative data from metabolic engineering studies, and key experimental protocols for pathway elucidation and optimization.

The Core Biosynthetic Pathway: From Acetyl-CoA to the Universal Precursor

The journey to all sesquiterpenoids begins with simple carbon precursors and proceeds through one of two primary pathways to generate isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) – the fundamental five-carbon building blocks. For sesquiterpenoid biosynthesis in the cytoplasm of higher plants, the mevalonate (B85504) (MVA) pathway is the principal route.[3][4]

The Mevalonate (MVA) Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules and proceeds through a series of enzymatic reactions to produce IPP.[5]

-

Acetoacetyl-CoA Formation: Two molecules of acetyl-CoA are condensed by acetoacetyl-CoA thiolase.

-

HMG-CoA Synthesis: A third acetyl-CoA molecule is added by HMG-CoA synthase to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Mevalonate Production: HMG-CoA is reduced to mevalonate by HMG-CoA reductase (HMGR). This is a critical rate-limiting step in the pathway and a key target for metabolic engineering.[3]

-

Phosphorylation Steps: Mevalonate is sequentially phosphorylated by mevalonate kinase (MK) and phosphomevalonate kinase (PMK).

-

Decarboxylation: The resulting diphosphomevalonate is decarboxylated by mevalonate diphosphate decarboxylase (MVD) to yield IPP.

IPP is then isomerized to DMAPP by IPP isomerase (IDI).[5]

Formation of Farnesyl Diphosphate (FPP)

The universal precursor for all sesquiterpenes, farnesyl diphosphate (FPP, C15), is synthesized by the head-to-tail condensation of two IPP molecules with one molecule of DMAPP.[6][7] This reaction is catalyzed by farnesyl diphosphate synthase (FPPS).

-

Step 1: DMAPP (C5) + IPP (C5) → Geranyl Diphosphate (GPP, C10)

-

Step 2: GPP (C10) + IPP (C5) → Farnesyl Diphosphate (FPP, C15)

FPP stands at a crucial metabolic branch point, serving not only as the precursor to sesquiterpenes but also to triterpenes (like squalene), sterols, and other essential molecules.[3]

Caption: The cytosolic Mevalonate (MVA) pathway for FPP biosynthesis.

The Genesis of Sesquiterpene Scaffolds: From FPP to alpha-Cyperone

The immense structural diversity of sesquiterpenoids arises from the third and final stage of biosynthesis, where terpene synthases (TPSs), also known as sesquiterpene synthases (STSs), transform the linear FPP precursor into a multitude of cyclic or acyclic hydrocarbon skeletons.[6]

The biosynthesis of alpha-Cyperone, a member of the eudesmane (B1671778) class of sesquiterpenoids, proceeds as follows:

-

FPP Ionization: The process begins when a sesquiterpene synthase catalyzes the removal of the diphosphate group from FPP, generating a farnesyl carbocation.[8][9]

-

Cyclization Cascade: This highly reactive intermediate undergoes a series of intramolecular cyclizations. For eudesmane-type sesquiterpenes, this involves the formation of a 10-membered germacrenyl cation intermediate, which is then further cyclized to form the bicyclic eudesmane cation.

-

De-protonation and Rearrangement: The eudesmane cation is then stabilized through de-protonation and rearrangement steps, yielding a stable eudesmane sesquiterpene backbone.

-

Post-Modification: The initial hydrocarbon scaffold is often further modified by other enzymes, such as cytochrome P450 monooxygenases (P450s) and dehydrogenases, which introduce functional groups like hydroxyls or carbonyls.[10] In the case of alpha-Cyperone, oxidation of the eudesmane backbone at the C3 position is required to form the final keto-group characteristic of this molecule.

Caption: Biosynthesis of alpha-Cyperone from FPP.

Quantitative Data from Metabolic Engineering

Metabolic engineering strategies have been employed to enhance the production of sesquiterpenoids in various host organisms like yeast and plants. These efforts provide valuable quantitative insights into pathway bottlenecks and regulatory control points.

Table 1: Impact of Gene Overexpression on Sesquiterpene Production

| Host Organism | Engineered Gene(s) | Target Sesquiterpene | Fold Increase in Yield | Reference |

|---|---|---|---|---|

| S. cerevisiae | Truncated HMGR (tHMGR) | Total Sesquiterpenoids | 36% (total) | [3] |

| S. cerevisiae | tHMGR | Amorphadiene | 5-fold | [3] |

| A. annua | CrHMGR (from C. roseus) | Artemisinin | 22-38% | [3] |

| Tomato Fruit | HMGR | Nerolidol | 5.7-fold | [11] |

| Tomato Fruit | IPK (Isopentenyl Phosphate Kinase) | Nerolidol | 2.9-fold | [11] |

| Tomato Fruit | DXS (MEP Pathway Enzyme) | Nerolidol | 2.5-fold |[11] |

Table 2: Synergistic Antifungal Activity of alpha-Cyperone

| Compound | Organism | Initial MIC (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction | Reference |

|---|---|---|---|---|---|

| Fluconazole | C. krusei | 31.3 | 1.95 | 16-fold | [12] |

| alpha-Cyperone | C. krusei | 250 | 31.25 | 8-fold |[12] |

Experimental Protocols

Elucidating and engineering sesquiterpenoid pathways requires a suite of molecular biology and analytical chemistry techniques.

Protocol: Heterologous Expression of a Candidate Terpene Synthase in E. coli

This protocol is used to functionally characterize a candidate gene identified through genomic or transcriptomic analysis.

-

Gene Amplification and Cloning:

-

Amplify the full-length open reading frame of the candidate TPS gene from cDNA using PCR with high-fidelity polymerase.

-

Clone the PCR product into a suitable bacterial expression vector (e.g., pET-28a or pGEX) containing an inducible promoter (e.g., T7 or tac) and an affinity tag (e.g., His-tag or GST-tag) for purification.

-

Verify the construct sequence via Sanger sequencing.

-

-

Transformation and Expression:

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow a 50 mL starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.

-

Inoculate 1 L of fresh LB medium with the starter culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Incubate the culture at a lower temperature (e.g., 16-20°C) for 16-24 hours to improve protein solubility.

-

-

Protein Extraction and Purification:

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).

-

Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Elute the protein and verify its purity and size using SDS-PAGE.

-

Protocol: In Vitro Enzyme Assay and Product Identification by GC-MS

This protocol determines the function of the purified enzyme.

-

Enzyme Reaction:

-

Set up a 500 µL reaction in a glass vial containing:

-

Assay Buffer (e.g., 50 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT).

-

1-10 µg of purified terpene synthase.

-

10-50 µM FPP (substrate).

-

-

Overlay the aqueous reaction with 500 µL of an organic solvent (e.g., hexane (B92381) or pentane) to trap volatile terpene products.

-

Incubate the reaction at 30°C for 1-4 hours.

-

As a control, run a reaction with heat-denatured enzyme.

-

-

Product Extraction:

-

Stop the reaction by vortexing vigorously for 30 seconds.

-

Separate the phases by centrifugation (e.g., 1,000 x g for 5 min).

-

Carefully remove the organic layer containing the terpene products and transfer to a new vial.

-

-

GC-MS Analysis:

-

Inject 1 µL of the organic extract into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Conditions (Example): Use a non-polar column (e.g., HP-5ms). Start at 50°C, hold for 2 min, ramp to 250°C at a rate of 10°C/min, and hold for 5 min.

-

MS Conditions (Example): Use electron ionization (EI) at 70 eV and scan a mass range of 40-400 m/z.

-

Identify the product peaks by comparing their retention times and mass spectra to those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

-

Caption: Workflow for functional characterization of a terpene synthase.

Conclusion and Future Outlook

The biosynthesis of sesquiterpenoids like alpha-Cyperone is a complex, multi-step process governed by a series of specialized enzymes. The MVA pathway provides the universal C15 precursor, FPP, which is then transformed by highly specific sesquiterpene synthases and modifying enzymes into the final active compound. A thorough understanding of this pathway, from the rate-limiting steps to the final cyclization cascades, is essential for drug development professionals. By leveraging metabolic engineering and synthetic biology, it is possible to enhance the production of valuable sesquiterpenoids in microbial or plant-based systems, paving the way for a sustainable supply of these potent therapeutic agents and the creation of novel, high-value derivatives. Future research will likely focus on discovering novel sesquiterpene synthases, elucidating the precise mechanisms of post-modification enzymes, and unraveling the complex transcriptional regulatory networks that control pathway flux.

References

- 1. alpha-Cyperone | 473-08-5 | FC65757 | Biosynth [biosynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Biosynthesis of Sesquiterpenes in Basidiomycetes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. KEGG PATHWAY: Sesquiterpenoid and triterpenoid biosynthesis - Reference pathway [kegg.jp]

- 9. KEGG PATHWAY: map00909 [genome.jp]

- 10. Traps and Pitfalls—Unspecific Reactions in Metabolic Engineering of Sesquiterpenoid Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Anticapsular and Antifungal Activity of α-Cyperone - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the biological activities of alpha-Cyperone

An In-depth Technical Guide on the Biological Activities of alpha-Cyperone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Cyperone is a key bioactive sesquiterpenoid compound predominantly isolated from the rhizomes of Cyperus rotundus L. (nut grass), a plant with a long history of use in traditional medicine across Asia and Africa for treating various ailments.[1] Modern pharmacological studies have begun to systematically investigate and validate the therapeutic potential of alpha-Cyperone, revealing a broad spectrum of biological activities. These include potent anti-inflammatory, neuroprotective, antioxidant, anticancer, and antimicrobial effects.[2][3] This technical guide provides a comprehensive literature review of the biological activities of alpha-Cyperone, focusing on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of alpha-Cyperone are its most extensively documented biological effects. It exerts these effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators in various cell types.[4][5][6]

Mechanism of Action

Alpha-Cyperone's anti-inflammatory mechanism is multi-faceted, primarily involving the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[4][7]

-

Inhibition of the NF-κB Pathway: Alpha-Cyperone has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB). In inflammatory conditions, stimuli like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) trigger the degradation of IκBα, an inhibitor of NF-κB.[4] This allows the p65 subunit of NF-κB to translocate into the nucleus, where it induces the transcription of pro-inflammatory genes.[5] Alpha-Cyperone prevents this by inhibiting IκBα phosphorylation and degradation, thereby blocking the nuclear translocation of p65.[4][7] This leads to a dose-dependent reduction in the expression of NF-κB target genes, including iNOS, COX-2, TNF-α, and IL-6.[4][5]

-

Downregulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising ERK, JNK, and p38 kinases, is another critical signaling cascade in inflammation.[4] Alpha-Cyperone has been found to decrease the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[4][7] Molecular docking studies suggest that alpha-Cyperone can bind effectively to these kinases, inhibiting their activation and subsequent downstream inflammatory effects.[4][7]

-

Activation of the Akt/Nrf2/HO-1 Pathway: In microglial cells, alpha-Cyperone has demonstrated the ability to upregulate the expression of heme oxygenase-1 (HO-1) and nuclear factor-E2-related factor 2 (Nrf2) through the activation of the Akt signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including HO-1, which plays a crucial role in resolving inflammation.[8]

-

Inhibition of the NLRP3 Inflammasome: Alpha-Cyperone has been shown to protect against acute lung injury by downregulating the NLRP3 inflammasome signaling pathway.[9] It also appears to deactivate the NLRP3 inflammasome in the context of depression models, an effect mediated by the SIRT3/ROS pathway.[10]

Quantitative Data on Anti-inflammatory Effects

The following table summarizes the quantitative data from various studies demonstrating the anti-inflammatory effects of alpha-Cyperone.

| Cell Type/Model | Stimulus | Mediator/Target | Method | Concentration of α-Cyperone | Result | Reference |

| Rat Chondrocytes | IL-1β (10 ng/mL) | iNOS, COX-2, TNF-α, IL-6 | qRT-PCR, Western Blot | 0.75, 1.5, 3 µM | Dose-dependent inhibition of mRNA and protein expression. | [4] |

| RAW 264.7 Macrophages | LPS | PGE2 Production | EIA Assay | Not specified | Significant inhibition. | [5] |

| RAW 264.7 Macrophages | LPS | COX-2, IL-6 | Real-time RT-PCR, Western Blot | Not specified | Downregulation of mRNA and protein expression. | [5] |

| BV-2 Microglial Cells | LPS | TNF-α, IL-6, IL-1β | Not specified | Not specified | Markedly decreased production. | [8] |

| Rat Aortic Endothelial Cells | LPS | IL-1β, IL-18 | Not specified | 1.25–5 µg/mL | Significant reduction in release. | [11] |

Signaling Pathway Diagrams

Caption: Alpha-Cyperone inhibits inflammation by blocking the MAPK and NF-κB pathways.

Caption: Alpha-Cyperone promotes anti-inflammatory effects via the Akt/Nrf2/HO-1 pathway.

Neuroprotective Activity

Alpha-Cyperone exhibits significant neuroprotective properties, primarily by combating oxidative stress and apoptosis in neuronal cells, suggesting its potential as a therapeutic agent for neurodegenerative disorders like Parkinson's disease.[12][13]

Mechanism of Action

-

Antioxidant Effects via Nrf2 Activation: In dopaminergic neuronal SH-SY5Y cells, a common model for Parkinson's disease research, alpha-Cyperone has been shown to protect against hydrogen peroxide (H₂O₂)-induced oxidative stress.[12][14] The mechanism involves the activation and nuclear translocation of Nrf2, which subsequently upregulates antioxidant defenses, reduces the production of reactive oxygen species (ROS), and preserves mitochondrial function.[12][13]

-

Anti-Apoptotic Effects: By mitigating oxidative stress, alpha-Cyperone prevents the initiation of the mitochondrial apoptosis pathway. It has been observed to upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax and cleaved-caspase-3.[12][14] This modulation of apoptosis-related proteins prevents programmed cell death in neurons exposed to oxidative insults.[12]

-

Inhibition of Microglia-Mediated Neuroinflammation: Neuroinflammation, driven by activated microglial cells, is a key contributor to neurodegeneration. Alpha-Cyperone inhibits the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in activated microglia, thereby reducing the inflammatory damage to surrounding neurons.[8][11]

Quantitative Data on Neuroprotective Effects

| Cell Type | Stressor | Endpoint | Method | Concentration of α-Cyperone | Result | Reference |

| SH-SY5Y Cells | H₂O₂ | Cell Viability | MTT Assay | Not specified | Increased cell viability. | [12] |

| SH-SY5Y Cells | H₂O₂ | LDH Release | LDH Assay | Not specified | Decreased LDH release. | [12] |

| SH-SY5Y Cells | H₂O₂ | ROS Production | Not specified | Not specified | Inhibition of excessive ROS. | [12] |

| SH-SY5Y Cells | H₂O₂ | Bax, Cleaved-caspase-3 | Western Blot | Not specified | Downregulated expression. | [12][14] |

| SH-SY5Y Cells | H₂O₂ | Bcl-2 | Western Blot | Not specified | Upregulated expression. | [12][14] |

Signaling Pathway Diagram

Caption: Alpha-Cyperone protects neurons by activating Nrf2 and inhibiting apoptosis.

Other Biological Activities

Beyond its anti-inflammatory and neuroprotective roles, alpha-Cyperone has demonstrated a range of other promising biological activities.

-

Anticancer Activity: Alpha-Cyperone has been reported to inhibit the proliferation of cancer cells.[9] For example, it can promote apoptosis in human cervical cancer HeLa cells by inhibiting the ROS-mediated PI3K/AKT/mTOR signaling pathway.[11]

-

Antifungal and Antibacterial Activity: The compound shows fungicidal activity against various species of Candida and can inhibit the formation of the protective capsule in Cryptococcus neoformans, a major cause of fungal meningitis.[9][15] It also shows potential for combination therapy, as its minimum inhibitory concentration (MIC) is significantly reduced when used with fluconazole.[9][15] Furthermore, alpha-Cyperone can reduce the virulence of Staphylococcus aureus by inhibiting its production of alpha-hemolysin, a key toxin.[6]

-

Anti-pyroptotic Activity: In a model of lipopolysaccharide (LPS)-induced injury in rat aortic endothelial cells, alpha-Cyperone was found to alleviate pyroptosis, a form of pro-inflammatory programmed cell death.[11][16] It achieves this by inhibiting the PI3K/AKT signaling pathway, which in turn suppresses the activation of the NLRP3/caspase-1/GSDMD pyroptosis cascade.[11][16]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on alpha-Cyperone.

Cell Culture and Treatment

-

Cell Lines: Common cell lines used include RAW 264.7 (murine macrophages), BV-2 (murine microglia), SH-SY5Y (human neuroblastoma), and primary rat chondrocytes.[4][5][8][12]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of alpha-Cyperone (e.g., 0.75 to 3 µM) for a specified period (e.g., 1-12 hours) before being stimulated with an inflammatory agent like LPS (e.g., 1 µg/mL) or IL-1β (e.g., 10 ng/mL) for a further incubation period (e.g., 24 hours).[4]

Western Blot Analysis for Protein Expression

-

Objective: To measure the levels of specific proteins (e.g., COX-2, iNOS, p-p65, p-ERK, Bcl-2, Bax).

-

Methodology:

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by size on a 10-12% SDS-PAGE gel.

-

Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-COX-2, anti-p-ERK) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using image analysis software (e.g., ImageJ).[4]

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Objective: To measure the mRNA expression levels of target genes (e.g., TNF-α, IL-6, iNOS).

-

Methodology:

-

RNA Extraction: Total RNA is isolated from cells using a reagent like TRIzol or a commercial RNA isolation kit.

-

Reverse Transcription: First-strand cDNA is synthesized from the extracted RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: The qRT-PCR is performed using a thermal cycler with a reaction mixture containing the cDNA template, specific forward and reverse primers for the target gene, and a fluorescent dye (e.g., SYBR Green).

-

Quantification: The relative expression of the target gene is calculated using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or β-actin.[4]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the concentration of secreted proteins like PGE2, TNF-α, and IL-6 in the cell culture supernatant.[4]

-

Methodology:

-

Sample Collection: Cell culture supernatants are collected after treatment.

-

Assay Procedure: The assay is performed using a commercial ELISA kit according to the manufacturer's instructions. This typically involves adding the samples to a microplate pre-coated with a capture antibody, followed by the addition of a detection antibody and a substrate solution to produce a measurable color change.

-

Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Quantification: The concentration of the target protein is determined by comparing the sample absorbance to a standard curve generated from known concentrations of the protein.

-

Conclusion

Alpha-Cyperone is a promising natural compound with a diverse pharmacological profile. Its potent anti-inflammatory and neuroprotective activities, underpinned by its ability to modulate multiple key signaling pathways such as NF-κB, MAPK, and Nrf2, make it a strong candidate for further investigation in the context of inflammatory diseases and neurodegenerative disorders. The additional findings of its anticancer, antimicrobial, and anti-pyroptotic effects further broaden its therapeutic potential. Future research should focus on preclinical and clinical studies to validate these activities in vivo and to establish the safety and efficacy of alpha-Cyperone as a novel therapeutic agent.

References

- 1. Frontiers | Systematic review of ethnomedicine, phytochemistry, and pharmacology of Cyperi Rhizoma [frontiersin.org]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α-Cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE2 production through the negative regulation of NFκB signalling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alpha-Cyperone | CAS:473-08-5 | Biological Activity | ChemFaces [chemfaces.com]

- 7. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Cyperone inhibits LPS-induced inflammation in BV-2 cells through activation of Akt/Nrf2/HO-1 and suppression of the NF-κB pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. Anticapsular and Antifungal Activity of α-Cyperone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Cyperone Confers Antidepressant-Like Effects in Mice via Neuroplasticity Enhancement by SIRT3/ROS Mediated NLRP3 Inflammasome Deactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. α-Cyperone Alleviates LPS-Induced Pyroptosis in Rat Aortic Endothelial Cells via the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 [frontiersin.org]

- 14. α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

(+)-α-Cyperone: A Technical Guide to its Mechanism of Action in Inflammatory Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-α-Cyperone, a major bioactive sesquiterpenoid isolated from the rhizomes of Cyperus rotundus L., has demonstrated significant anti-inflammatory properties across a range of preclinical models. This technical document provides an in-depth analysis of its molecular mechanisms, focusing on its modulatory effects on key inflammatory signaling cascades. This guide consolidates current research to serve as a comprehensive resource for professionals in pharmacology and drug development, detailing the compound's interactions with the NF-κB, MAPK, and NLRP3 inflammasome pathways, supported by quantitative data, experimental protocols, and detailed signaling diagrams.

Core Mechanisms of Anti-inflammatory Action

(+)-α-Cyperone exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways that are central to the inflammatory response. Its primary mechanisms involve the suppression of pro-inflammatory mediators through the inhibition of the NF-κB and MAPK pathways, modulation of the NLRP3 inflammasome, and activation of the protective Akt/Nrf2/HO-1 axis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB dimers, typically p65/p50, are sequestered in the cytoplasm by inhibitor of κB (IκBα) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65/p50 heterodimer to translocate to the nucleus.[1] Once in the nucleus, it binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

(+)-α-Cyperone has been shown to potently inhibit this pathway. Studies demonstrate that it blocks the nuclear translocation of the p65 subunit in LPS-induced RAW 264.7 macrophages and IL-1β-induced rat chondrocytes.[1][3] This action prevents the transcription of NF-κB target genes, leading to a significant reduction in the production of iNOS, COX-2, TNF-α, and IL-6.[1][3][4] Molecular docking studies further suggest that α-Cyperone can stably and effectively bind to the p65 subunit, potentially explaining its inhibitory action.[1][5] This mechanism is a key contributor to its anti-inflammatory effects in various models, including osteoarthritis and colitis.[1][6]

Caption: Inhibition of NF-κB Pathway by (+)-α-Cyperone.

Downregulation of MAPK Signaling

Mitogen-activated protein kinase (MAPK) cascades, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial transducers of extracellular signals to the nucleus, regulating inflammation and cellular stress responses.[1] Pro-inflammatory stimuli activate these kinases through phosphorylation, which in turn activates downstream transcription factors, contributing to the inflammatory response.

(+)-α-Cyperone effectively decreases the phosphorylation of p38, ERK, and JNK in a dose-dependent manner in chondrocytes stimulated with IL-1β.[1][5] By inhibiting the activation of these key signaling nodes, α-Cyperone prevents the downstream signaling that leads to the production of inflammatory mediators and matrix-degrading enzymes like metalloproteinases (MMPs).[1] Molecular docking has further revealed that α-Cyperone can bind effectively to p38, ERK, and JNK, suggesting a direct interaction.[1][5]

References

- 1. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-Cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE2 production through the negative regulation of NFκB signalling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Cyperone Antagonizes Intestinal Mucosal Inflammatory Response Through Modulation of TLR4/NF-κB Signaling Pathway to Alleviate Crohn's Disease-Like Colitis in Mice [ykxb.scu.edu.cn]

The Pharmacological Profile and Therapeutic Potential of alpha-Cyperone: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Cyperone, a principal sesquiterpenoid isolated from the rhizomes of Cyperus rotundus L., has emerged as a promising natural compound with a diverse pharmacological portfolio. Traditionally used in Asian medicine for various inflammatory conditions, recent scientific investigations have begun to elucidate the molecular mechanisms underpinning its therapeutic effects.[1] This technical guide provides an in-depth analysis of the pharmacological properties of alpha-Cyperone, focusing on its anti-inflammatory, neuroprotective, anticancer, and antifungal activities. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of associated signaling pathways to facilitate further research and drug development endeavors.

Introduction

alpha-Cyperone (α-Cyperone) is a bioactive sesquiterpenoid that constitutes a major component of the essential oil derived from the rhizomes of Cyperus rotundus.[2][3] This plant, commonly known as nut grass, has a long history of use in traditional medicine for treating a spectrum of ailments, particularly those with an inflammatory basis.[1][3] The growing body of preclinical evidence supporting the therapeutic potential of alpha-Cyperone has garnered significant interest within the scientific community. This document aims to consolidate the current knowledge on alpha-Cyperone, offering a technical resource for researchers exploring its utility in various disease models.

Pharmacological Profile

alpha-Cyperone exhibits a broad range of biological activities, stemming from its ability to modulate multiple signaling pathways and cellular processes. Its primary pharmacological effects are detailed below.

Anti-inflammatory and Immunomodulatory Effects

A substantial body of research highlights the potent anti-inflammatory properties of alpha-Cyperone. It has been shown to suppress the production of key pro-inflammatory mediators. The anti-inflammatory activity of alpha-Cyperone is primarily attributed to its inhibitory effects on the NF-κB and MAPK signaling pathways.[2][4]

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, alpha-Cyperone significantly inhibits the production of prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of cyclooxygenase-2 (COX-2).[1][5] It also reduces the expression of other inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2][4] Mechanistically, alpha-Cyperone prevents the nuclear translocation of the p65 subunit of NF-κB, a critical step in the activation of this inflammatory pathway.[1] Furthermore, it has been found to inhibit the phosphorylation of key kinases in the MAPK pathway, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[4]

Neuroprotective Effects

alpha-Cyperone has demonstrated significant neuroprotective potential in various in vitro and in vivo models of neurological disorders. Its mechanisms of action in the central nervous system are multifaceted, involving anti-inflammatory, antioxidant, and anti-apoptotic activities.

Studies have shown that alpha-Cyperone can protect neuronal cells from oxidative stress-induced apoptosis.[6][7] In a model of Parkinson's disease using SH-SY5Y cells, alpha-Cyperone was found to attenuate hydrogen peroxide (H₂O₂)-induced cell death by activating the Nrf2 signaling pathway, a key regulator of the antioxidant response.[6][8] It also inhibits microglia-mediated neuroinflammation by suppressing the production of neuroinflammatory cytokines.[8][9] Furthermore, alpha-Cyperone has been reported to confer antidepressant-like effects in mice by enhancing neuroplasticity through the SIRT3/ROS-mediated deactivation of the NLRP3 inflammasome.[10][11]

Anticancer Activity

Emerging evidence suggests that alpha-Cyperone possesses anticancer properties against various cancer cell lines. It has been shown to inhibit cell proliferation, induce apoptosis, and enhance the efficacy of conventional chemotherapeutic agents.

In breast cancer cells (MCF-7 and BT474), alpha-Cyperone was found to inhibit colony formation, decrease the expression of the proliferation marker Ki67, and cause cell cycle arrest.[12] It also induced apoptosis by increasing the activity of caspase-3.[12] Notably, the combination of alpha-Cyperone with cisplatin (B142131) significantly suppressed cell viability and further promoted apoptosis, indicating a potential synergistic effect.[12] The anticancer mechanism in breast cancer has been linked to the modulation of TRIM24 expression via the ubiquitin-proteasome pathway.[12] Cytotoxic effects have also been observed in other cancer cell lines, including leukemia, lymphoma, cervical, and oral cancer cells.[13]

Antifungal Activity

alpha-Cyperone has demonstrated fungicidal activity against several human fungal pathogens, including different species of Candida.[14][15] It has also been shown to inhibit the synthesis of the capsule in Cryptococcus neoformans, a major virulence factor for this pathogen.[14][16] Interestingly, alpha-Cyperone exhibits synergistic antifungal activity when combined with fluconazole, reducing the minimal inhibitory concentration (MIC) of both agents.[15] This suggests its potential use in combination therapy for fungal infections, particularly those caused by drug-resistant strains.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on alpha-Cyperone.

Table 1: In Vitro Efficacy of alpha-Cyperone

| Cell Line | Model | Treatment | Concentration(s) | Observed Effects | Reference(s) |

| RAW 264.7 | LPS-induced inflammation | alpha-Cyperone | Not specified | Inhibition of PGE2 and NO production; suppression of COX-2 and IL-6 expression. | [1] |

| Rat Chondrocytes | IL-1β-induced inflammation | alpha-Cyperone | 0.75, 1.5, 3 µM | Dose-dependent inhibition of COX-2, TNF-α, IL-6, and iNOS production. | [4] |

| SH-SY5Y | H₂O₂-induced oxidative stress | alpha-Cyperone | 15, 30 µM | Attenuation of apoptosis and reduction of ROS production. | [6][7] |

| MCF-7, BT474 | Breast cancer | alpha-Cyperone | Low and high doses | Inhibition of colony formation, decreased Ki67, cell cycle arrest, and increased caspase-3 activity. | [12] |

| Candida krusei | Fungal growth | alpha-Cyperone | 125 µg/mL | Complete inhibition of growth. | [14] |

| Cryptococcus neoformans | Capsule formation | alpha-Cyperone | 16 µg/mL | Significant reduction in capsule size. | [14] |

| Rat Aortic Endothelial Cells (RAECs) | LPS-induced pyroptosis | alpha-Cyperone | 1.25, 2.5, 5 µg/mL | Dose-dependent reduction in IL-1β and IL-18 release. | [17] |

Table 2: In Vivo Efficacy of alpha-Cyperone

| Animal Model | Disease Model | Dosage | Route of Administration | Observed Effects | Reference(s) |

| Mice | Osteoarthritis (DMM-induced) | 10 mg/kg/day | Intraperitoneal injection | Prevention of osteoarthritis development. | [4] |

| Mice | Depression (CUMS) | Not specified | Not specified | Improved depressive phenotypes. | [10] |

| Rats | Pharmacokinetics | 20 mg/kg | Oral | Rapid absorption (Tmax = 0.20 ± 0.16 h) and elimination (T1/2 = 0.14 ± 0.05 h). | [18] |

| Rats | Pharmacokinetics | 4 mg/kg | Intravenous | AUC(0→t) of 380.62 ± 50.73 μg/L × h. | [18] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in alpha-Cyperone research.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]

-

Treatment: Treat the cells with various concentrations of alpha-Cyperone and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample of tissue homogenate or cell extract.

-

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., COX-2, p-p65, Nrf2, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the amount of a specific RNA.

-

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Perform the qPCR reaction using a qPCR master mix, specific primers for the target genes (e.g., COX-2, IL-6, TNF-α), and the synthesized cDNA.

-

Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to a housekeeping gene (e.g., GAPDH or β-actin).

-

In Vivo Osteoarthritis Model in Mice

This protocol describes the surgical destabilization of the medial meniscus (DMM) to induce osteoarthritis in mice.

-

Protocol:

-

Animal Model: Use eight-week-old male C57BL/6 mice.[4]

-

Anesthesia: Anesthetize the mice with an appropriate anesthetic agent (e.g., 4% chloral (B1216628) hydrate).[4]

-

Surgical Procedure:

-

Treatment: Randomly distribute the mice into sham, vehicle, and alpha-Cyperone treatment groups. Administer alpha-Cyperone (e.g., 10 mg/kg daily) or vehicle via intraperitoneal injection for a specified period (e.g., 8 weeks).[4]

-

Histological Analysis: At the end of the treatment period, sacrifice the mice and collect the knee joints for histological analysis to assess cartilage degradation.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by alpha-Cyperone and a typical experimental workflow.

Caption: Anti-inflammatory mechanism of alpha-Cyperone.

References

- 1. α-Cyperone, isolated from the rhizomes of Cyperus rotundus, inhibits LPS-induced COX-2 expression and PGE2 production through the negative regulation of NFκB signalling in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alpha-Cyperone | CAS:473-08-5 | Biological Activity | ChemFaces [chemfaces.com]

- 3. Frontiers | Systematic review of ethnomedicine, phytochemistry, and pharmacology of Cyperi Rhizoma [frontiersin.org]

- 4. α-Cyperone (CYP) down-regulates NF-κB and MAPKs signaling, attenuating inflammation and extracellular matrix degradation in chondrocytes, to ameliorate osteoarthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. α-Cyperone Attenuates H2O2-Induced Oxidative Stress and Apoptosis in SH-SY5Y Cells via Activation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. α-Cyperone Confers Antidepressant-Like Effects in Mice via Neuroplasticity Enhancement by SIRT3/ROS Mediated NLRP3 Inflammasome Deactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | α-Cyperone Confers Antidepressant-Like Effects in Mice via Neuroplasticity Enhancement by SIRT3/ROS Mediated NLRP3 Inflammasome Deactivation [frontiersin.org]

- 12. α-Cyperone affects the development and chemosensitivity of breast cancer by modulating TRIM24 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activity Anticancer n-hexane Fraction of Cyperus Rotundus l. Rhizome to Breast Cancer MCF-7 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]